(2E)-2-[(carbamoylamino)imino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(carbamoylamino)imino]acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of both carbamoylamino and imino groups attached to an acetic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(carbamoylamino)imino]acetic acid typically involves the reaction of glycine derivatives with carbamoyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(carbamoylamino)imino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted acetic acid derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
(2E)-2-[(carbamoylamino)imino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-[(carbamoylamino)imino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Glycine: A simple amino acid with a similar acetic acid backbone.
Carbamoyl Glycine: A compound with a carbamoyl group attached to glycine.
Iminodiacetic Acid: Contains two imino groups attached to an acetic acid backbone.
Uniqueness
(2E)-2-[(carbamoylamino)imino]acetic acid is unique due to the presence of both carbamoylamino and imino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C3H5N3O3 |
---|---|
Molecular Weight |
131.09 g/mol |
IUPAC Name |
(2Z)-2-(carbamoylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C3H5N3O3/c4-3(9)6-5-1-2(7)8/h1H,(H,7,8)(H3,4,6,9)/b5-1- |
InChI Key |
QZSYGBNBQHRGKK-KTAJNNJTSA-N |
Isomeric SMILES |
C(=N\NC(=O)N)\C(=O)O |
Canonical SMILES |
C(=NNC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.